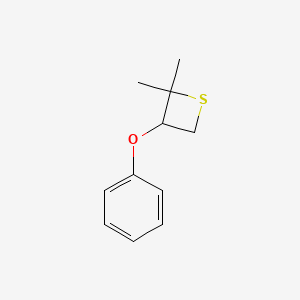![molecular formula C14H15BrO2S B12585795 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene CAS No. 643028-53-9](/img/structure/B12585795.png)
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a bromine atom, a methoxymethoxy group, and two methyl groups attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene can be achieved through a multi-step process involving the functionalization of a thiophene ring. One common approach involves the bromination of 2,4-dimethylthiophene followed by the introduction of the methoxymethoxy group and the phenyl ring. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a catalyst like iron(III) bromide. The methoxymethoxy group can be introduced using methoxymethyl chloride in the presence of a base, such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products
Substitution: Formation of new thiophene derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: Used in the study of thiophene-based compounds and their interactions with biological systems.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are of interest for the development of semiconductors. In medicinal chemistry, its interactions with biological targets, such as enzymes or receptors, are studied to understand its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-5-iodobenzoic acid
Uniqueness
3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene is unique due to the combination of its functional groups and the thiophene ring. This combination imparts specific electronic and steric properties that make it suitable for various applications in organic synthesis, materials science, and medicinal chemistry. The presence of the methoxymethoxy group also provides additional reactivity and potential for further functionalization.
Propiedades
Número CAS |
643028-53-9 |
|---|---|
Fórmula molecular |
C14H15BrO2S |
Peso molecular |
327.24 g/mol |
Nombre IUPAC |
4-bromo-2-[3-(methoxymethoxy)phenyl]-3,5-dimethylthiophene |
InChI |
InChI=1S/C14H15BrO2S/c1-9-13(15)10(2)18-14(9)11-5-4-6-12(7-11)17-8-16-3/h4-7H,8H2,1-3H3 |
Clave InChI |
SHUDQROMJNUOPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Br)C)C2=CC(=CC=C2)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)
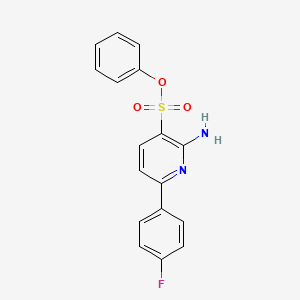
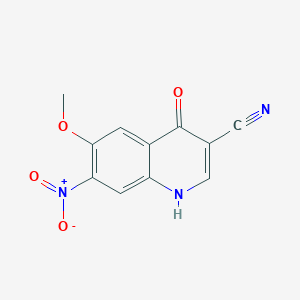
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)

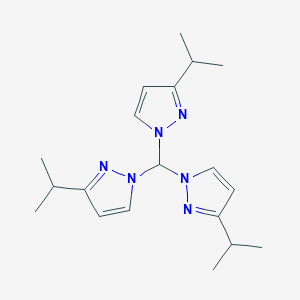

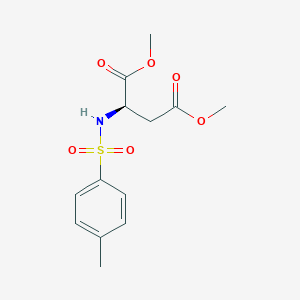

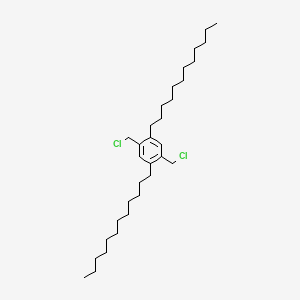

![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
